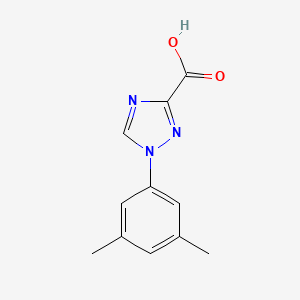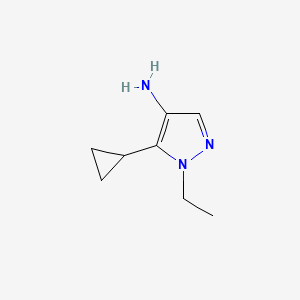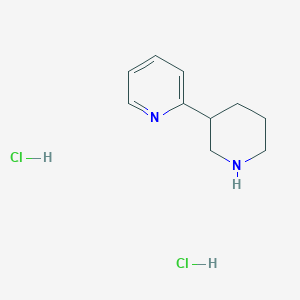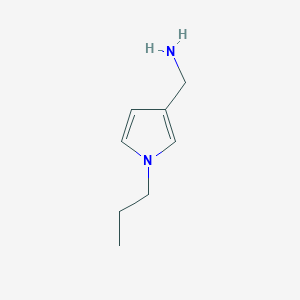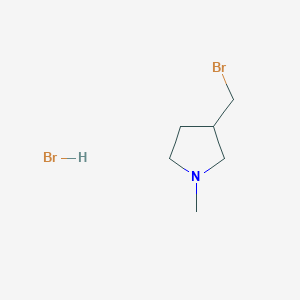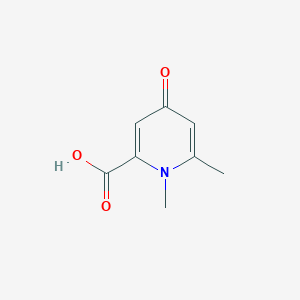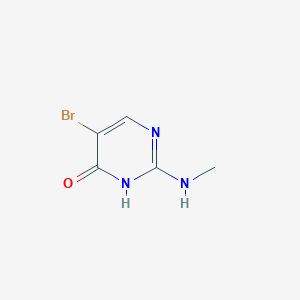![molecular formula C11H12N2O3 B1528626 3-Benzo[1,3]dioxol-5-YL-piperazin-2-on CAS No. 1246550-13-9](/img/structure/B1528626.png)
3-Benzo[1,3]dioxol-5-YL-piperazin-2-on
Übersicht
Beschreibung
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one (3-BDXP2) is a heterocyclic compound that has been studied in recent years due to its potential applications in various scientific research areas. It is a compound of piperazine and benzo[1,3]dioxol-5-yl, which is a heterocyclic aromatic compound. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung wurde auf ihr Potenzial in der Krebsbehandlung untersucht. Eine Reihe von Derivaten mit 3-N-verschmolzenen Heteroaryl-Einheiten wurde synthetisiert und zeigte eine Antitumoraktivität gegen verschiedene Krebszelllinien . Diese Derivate wurden auf der Grundlage der Aktivität von Indolen entwickelt, die für ihre Antitumoreigenschaften bekannt sind. Struktur-Aktivitäts-Beziehungsstudien dieser Verbindungen könnten zur Entwicklung neuer Antitumormittel führen.
Modulation von ATP-Bindungskassetten-Transportern
Derivate von 3-Benzo[1,3]dioxol-5-YL-piperazin-2-on wurden als Modulatoren von ATP-Bindungskassetten-Transportern identifiziert . Diese Transporter spielen eine entscheidende Rolle bei der Behandlung von Mukoviszidose, und die Modulation durch diese Verbindungen könnte einen neuartigen therapeutischen Ansatz darstellen.
Neurophamakologische Anwendungen
Die Verbindung wurde mit neurophamakologischen Anwendungen in Verbindung gebracht, insbesondere als Inhibitoren oder Agonisten neuronaler Signalwege . Dies könnte Auswirkungen auf die Entwicklung von Behandlungen für neurologische Erkrankungen haben.
Entzündungshemmende und analgetische Eigenschaften
Substituierte Derivate der Verbindung zeigten potente entzündungshemmende und analgetische Wirkungen . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Entzündungen und Schmerzen hin.
Antimikrobielle und Antituberkulose-Aktivitäten
Die Derivate der Verbindung wurden auch als antimikrobielle und antituberkulose Eigenschaften gefunden . Dies könnte zur Entwicklung neuer Antibiotika und Behandlungen für Tuberkulose führen.
Antivirale und Anti-Thrombozyten-Aktivitäten
Weitere Untersuchungen haben gezeigt, dass Derivate von this compound antivirale und Anti-Thrombozyten-Funktionen haben . Diese Aktivitäten sind entscheidend für die Behandlung von Virusinfektionen und Erkrankungen, die eine abnormalen Blutgerinnung verursachen.
Behandlung rheumatischer Erkrankungen
Die Verbindung wurde zur Behandlung von rheumatischen und rheumatoider Arthritis sowie Osteoarthritis eingesetzt . Es bietet eine therapeutische Option für die Behandlung dieser chronischen Erkrankungen.
Minderung von gastrointestinalen Nebenwirkungen
Im Zusammenhang mit einer Langzeitverabreichung zur Behandlung von Arthritis wurden Derivate der Verbindung im Vergleich zu anderen Behandlungen mit weniger gastrointestinalen Nebenwirkungen wie Geschwüren und Blutungen in Verbindung gebracht . Dies unterstreicht sein Potenzial als sicherere Langzeitbehandlungsoption für Arthritispatienten.
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown antiproliferative activity against various cancer cells .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Given its potential antiproliferative effects, it may influence pathways related to cell growth and division .
Result of Action
Similar compounds have been shown to exert antiproliferative effects, suggesting that this compound may also inhibit cell growth and division .
Biochemische Analyse
Biochemical Properties
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity . Additionally, 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one can form complexes with other biomolecules, influencing their stability and function .
Cellular Effects
The effects of 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as HeLa and A549 cell lines, by causing cell cycle arrest at the S-phase and G2/M-phase . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding often involves interactions with the active sites of enzymes, resulting in conformational changes that affect enzyme activity. Additionally, 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness. In vitro studies have shown that 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one remains stable under specific conditions, but its activity may decrease due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, such as inhibiting tumor growth, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
The transport and distribution of 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall activity and effectiveness in different tissues .
Subcellular Localization
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-10(12-3-4-13-11)7-1-2-8-9(5-7)16-6-15-8/h1-2,5,10,12H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUMUSFCOWVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280756 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246550-13-9 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246550-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)
